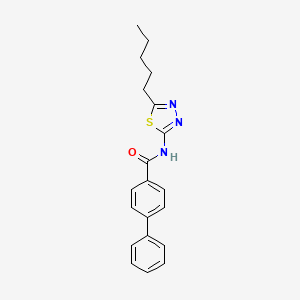![molecular formula C25H28N2O B4779110 2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4779110.png)
2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline
Overview
Description
2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DMQ or DMQX and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
DMQ acts as a competitive antagonist of the α7-nAChR and inhibits the binding of acetylcholine to this receptor. This results in the inhibition of calcium influx into the cell and subsequent inhibition of neurotransmitter release. DMQ has also been found to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
DMQ has been found to have various biochemical and physiological effects. DMQ has been shown to inhibit the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. DMQ has also been found to inhibit the activation of the MAPK pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
DMQ has several advantages and limitations for lab experiments. One of the advantages of DMQ is its high selectivity for the α7-nAChR, which allows for the specific study of this receptor in various physiological and pathological processes. However, DMQ has several limitations, such as its low solubility in water and limited bioavailability, which can affect its effectiveness in in vivo experiments.
Future Directions
There are several future directions for the study of DMQ. DMQ has been found to have potential applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Further studies are needed to investigate the potential therapeutic effects of DMQ in these disorders. Additionally, the development of more potent and selective α7-nAChR antagonists can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Scientific Research Applications
DMQ has been extensively studied for its potential applications in various fields of research such as neuroscience, pharmacology, and toxicology. DMQ has been found to act as a selective antagonist of the α7-nicotinic acetylcholine receptor (nAChR) and has been used to study the role of this receptor in various physiological and pathological processes.
properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-16-12-13-17(2)21(15-16)24-19(4)23(20-10-5-6-11-22(20)26-24)25(28)27-14-8-7-9-18(27)3/h5-6,10-13,15,18H,7-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHLFYKKBBSNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl](2-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(sec-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4779029.png)
![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4779045.png)
![N-cyclopropyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4779047.png)

![2-[(4-methoxybenzyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4779059.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4779064.png)
![3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-(4-chlorophenyl)thiosemicarbazone](/img/structure/B4779068.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779088.png)
![2-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4779091.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4779093.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779095.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(2-hydroxyethyl)phenyl]thiourea](/img/structure/B4779114.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4779122.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4779139.png)